molecular formula C10H5Cl2F3O B1142960 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal CAS No. 185389-58-6

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal

Cat. No.: B1142960
CAS No.: 185389-58-6
M. Wt: 269.04 g/mol
InChI Key: VRKKYEVKEFVYFG-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a butenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid.

    Reduction: 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could be related to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobutanol: A reduced form of the compound with similar chemical properties.

    3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid: An oxidized form with different reactivity.

    4-Chloro-3-(trifluoromethyl)benzaldehyde: A structurally related compound with different functional groups.

Uniqueness

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal is unique due to the combination of chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3O/c11-7-3-1-6(2-4-7)8(5-16)9(12)10(13,14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKKYEVKEFVYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C(F)(F)F)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694139
Record name 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185389-58-6
Record name 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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